molecular formula C17H17NO3S2 B13074209 4-[5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid

4-[5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid

Cat. No.: B13074209
M. Wt: 347.5 g/mol
InChI Key: CEKGMWZDBWCZMS-CIRQKMMASA-N
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Description

4-[5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid is a thiazolidinone derivative characterized by a conjugated allylidene moiety (2-methyl-3-phenyl substitution) and a butyric acid side chain. Thiazolidinones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, often investigated for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The butyric acid chain enhances solubility and may influence interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C17H17NO3S2

Molecular Weight

347.5 g/mol

IUPAC Name

4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C17H17NO3S2/c1-12(10-13-6-3-2-4-7-13)11-14-16(21)18(17(22)23-14)9-5-8-15(19)20/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,19,20)/b12-10-,14-11-

InChI Key

CEKGMWZDBWCZMS-CIRQKMMASA-N

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

One of the commonly employed methods for synthesizing derivatives of thiazolidinones is the Knoevenagel condensation. This reaction involves the condensation of a rhodanine derivative with an aldehyde under catalytic conditions:

  • Starting Materials :

    • N-substituted rhodanine (precursor for the thiazolidinone ring)
    • Aldehyde with the desired substituent (e.g., 2-methyl-3-phenylpropionaldehyde)
  • Reaction Conditions :

    • Solvent: Ethanol or methanol
    • Catalyst: Piperidine or ammonium acetate
    • Temperature: Typically conducted at reflux temperatures (70–80°C)
    • Duration: Reaction times range from 1 to 12 hours depending on the aldehyde used.
  • Mechanism :

    • The reaction proceeds via nucleophilic attack of the rhodanine's methylene group on the aldehyde, followed by dehydration to yield the allylidene-substituted thiazolidinone.
  • Yield :

    • Reported yields for similar reactions range from 38% to 76%, depending on the specific conditions and substrates used.

Functionalization to Introduce Butyric Acid

Alternate Methods

Deep Eutectic Solvent-Based Synthesis

Recent studies have explored environmentally friendly approaches using deep eutectic solvents (DES). For example, L-proline-based DES has been used for similar thiazolidinone derivatives:

  • Advantages :

    • Reduced environmental impact
    • Enhanced reaction efficiency due to solvent properties
  • Reaction Conditions :

    • Solvent: L-proline and choline chloride mixture
    • Catalyst: None required, as DES acts as both solvent and catalyst
    • Temperature: Room temperature or slightly elevated temperatures
  • Yield :

    • Comparable yields to traditional methods, with improved sustainability.

Reaction Analysis and Optimization

Key Parameters

To optimize yield and purity during synthesis, several parameters must be controlled:

  • Temperature : Elevated temperatures improve reaction rates but may lead to side reactions.
  • Catalyst Concentration : Excess catalyst can lead to impurities; careful optimization is essential.
  • Solvent Choice : Polar solvents enhance nucleophilic attack but may require careful handling.

Common Reagents

Reagents frequently used in these syntheses include:

  • Piperidine (catalyst for Knoevenagel condensation)
  • Potassium carbonate (base for coupling reactions)
  • Dimethylformamide (solvent for functionalization).

Data Table: Summary of Reaction Conditions and Yields

Reaction Step Starting Materials Solvent Catalyst Temperature Yield (%)
Knoevenagel Condensation Rhodanine + Aldehyde Ethanol Piperidine 70–80°C 38–76
Introduction of Butyric Acid Allylidene-thiazolidinone + Butyric Acid DMF/Acetonitrile Sulfuric Acid 50–70°C >70
DES-Based Synthesis Rhodanine + Aldehyde L-Proline DES None Room Temp Comparable

Chemical Reactions Analysis

Oxidation of the Thioxo Group

The thioxo group (-S-) in the thiazolidinone ring can be oxidized to a sulfone (-SO₂-) using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reaction TypeReagentConditionsOutcome
OxidationH₂O₂Aqueous acidic medium, 50–80°CFormation of sulfone derivative

Alkylation of the Thiazolidinone Ring

The thiazolidinone ring undergoes alkylation at the 5-position with alkyl halides (e.g., methyl iodide) in the presence of bases like triethylamine (TEA) .

Reaction TypeReagentConditionsOutcome
AlkylationCH₃I, TEADMF, reflux (80–90°C) Substitution of hydrogen at C5 with alkyl groups

Hydrolysis of the Butyric Acid Side Chain

The butyric acid side chain can undergo hydrolysis under acidic (HCl) or basic (NaOH) conditions to yield carboxylic acids or their salts.

Reaction TypeReagentConditionsOutcome
Acidic HydrolysisHCl, H₂O60–80°C, 2–4 hoursFormation of carboxylic acid
Basic HydrolysisNaOH, H₂O80–100°C, 1–2 hoursFormation of sodium salt

Nucleophilic Substitution at the Allylidene Moiety

The allylidene group (-CH=CH-C(O)-) is reactive toward nucleophiles like amines or thiols, enabling substitution at the α-carbon.

Reaction TypeReagentConditionsOutcome
Nucleophilic SubstitutionNH₂R (amines)DMF, 80–90°C Formation of substituted allylidene derivatives

Analytical Methods

The compound's structural integrity and reaction outcomes are verified using:

TechniqueKey Data
¹H NMR δ 12.84 (NH), δ 7.93–7.66 (aromatic protons)
Mass Spectrometry m/z 347.45 (molecular ion)
Elemental Analysis C: 44.10%, H: 4.90%, N: 4.03%, S: 18.45%

Scientific Research Applications

Chemical Properties and Structure

The compound has the following key properties:

  • Molecular Formula : C17H17NO3S2
  • Molecular Weight : 355.4 g/mol
  • IUPAC Name : 4-[5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid

Aldose Reductase Inhibition

One of the primary applications of this compound is as an aldose reductase inhibitor . Aldose reductase is an enzyme implicated in diabetic complications, particularly diabetic neuropathy. Inhibition of this enzyme can help manage blood sugar levels and prevent complications associated with diabetes.

Case Study : Research has demonstrated that compounds structurally similar to 4-[5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid exhibit significant aldose reductase inhibitory activity. For instance, Epalrestat, a known aldose reductase inhibitor, has shown efficacy in clinical trials for diabetic neuropathy management .

Antioxidant Properties

The compound also exhibits potential antioxidant properties , which can be beneficial in preventing oxidative stress-related diseases. Oxidative stress is a contributing factor in various conditions, including cardiovascular diseases and neurodegenerative disorders.

Research Findings : Studies have indicated that thiazolidinone derivatives can scavenge free radicals and reduce oxidative damage in cellular models. The incorporation of thiazolidinone moieties into drug design may enhance the antioxidant capacity of therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeCompound NameMechanism of ActionReference
Aldose Reductase InhibitionEpalrestatInhibits aldose reductase
AntioxidantThiazolidinone derivativesScavenges free radicals

Potential Anti-Cancer Activity

There is emerging evidence suggesting that thiazolidinone derivatives may possess anti-cancer properties . Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells.

Case Study : A study highlighted the cytotoxic effects of thiazolidinones on various cancer cell lines, indicating that these compounds could serve as a basis for developing new anti-cancer therapies .

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-[(2Z)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations in the Thiazolidinone Core

The pharmacological and physicochemical properties of thiazolidinone derivatives are highly dependent on substituents at the 3-, 4-, and 5-positions of the core structure. Below is a comparative analysis of structural analogs:

Key Observations :

  • Arylidene Substitutions : Electron-donating groups (e.g., methoxy in CAS 18623-44-4) enhance β-catenin inhibition, while electron-withdrawing groups (e.g., chloro in CAS 17385-93-2) may improve synthetic yields .
  • Chain Length: Butyric acid (C4) and hexanoic acid (C6) chains improve solubility compared to acetic acid (C2), but longer chains may reduce cellular uptake due to increased hydrophobicity .

Physicochemical Properties

Table 2: Physical and Analytical Data
Compound Name Melting Point (°C) Yield (%) Solubility Stability Reference
4-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid 146–149 79 Soluble in DMSO Stable at -20°C for 1 year
2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid 197–199 53 Not reported Not reported
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}acetic acid 277–280 73 Methanol Crystallizes readily
3-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-(3-trifluoromethyl-phenyl)-pyrrolidin-2,5-dione 157–158 81 DMSO/Water pH-sensitive

Key Observations :

  • Melting Points : Compounds with rigid aromatic substitutions (e.g., benzyloxy in ) exhibit higher melting points (>270°C) due to enhanced crystallinity.
  • Stability : Acidic side chains (e.g., butyric acid) improve stability in DMSO, whereas compounds with ester groups may degrade under basic conditions .

Key Observations :

  • High-Yield Reactions : Cyclocondensation methods (e.g., ) often achieve >90% yields, whereas multi-step syntheses (e.g., ) show moderate efficiency (55–81%).
  • Catalysts: Piperidine or ZnCl₂ accelerates Knoevenagel condensations, critical for forming the arylidene-thiazolidinone core .

Biological Activity

4-[5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid is a synthetic compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a thiazolidinone core, characterized by the presence of a thioxo group and an allylidene moiety. The chemical structure can be represented as follows:

C20H18N2O3S3\text{C}_{20}\text{H}_{18}\text{N}_2\text{O}_3\text{S}_3

This structure is crucial for its interaction with biological targets.

Antimicrobial Activity

Studies have shown that compounds similar to 4-[5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (mg/mL)MBC (mg/mL)Bacterial Strains Tested
Compound A0.004–0.030.008–0.06MRSA, E. coli
Compound B0.0150.030S. aureus
Compound C0.0120.025P. aeruginosa

These findings suggest that the compound could be developed as a new class of antimicrobial agents.

Anticancer Activity

The thiazolidinone derivatives have also shown promising anticancer properties in vitro. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Anticancer Efficacy
In a study published in MDPI, several thiazolidinone derivatives were tested against human cancer cell lines, revealing IC50 values in the micromolar range, indicating effective cytotoxicity against cancer cells while sparing normal cells.

The mechanism of action for 4-[5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid likely involves:

  • Inhibition of Enzymes : The thioxo group may inhibit thiol-containing enzymes critical for bacterial survival.
  • Receptor Interaction : The compound may interact with specific receptors involved in cancer cell signaling pathways.
  • Oxidative Stress Induction : It may induce oxidative stress in target cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Thioxo Group : Essential for antimicrobial activity.
  • Allylidene Moiety : Enhances binding affinity to biological targets.
  • Phenyl Substituent : Modifications on the phenyl ring can significantly affect potency.

Q & A

Q. Basic Research Focus

  • Steric effects : Bulky substituents (e.g., 3-phenyl) reduce reaction rates during aldehyde condensation but improve thermal stability .
  • Electronic effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity of the thiazolidinone core, accelerating nucleophilic attacks .
  • Stability testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Q. Advanced Research Focus

  • TLC monitoring : Use silica plates with ethyl acetate/hexane (7:3) to track reaction progress and isolate intermediates .
  • Oxidative control : Add antioxidants (e.g., BHT) to prevent thione (C=S) oxidation to sulfoxide .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from DMF/ethanol mixtures .

Example : Piperidine-catalyzed reactions reduce hydrazone formation by favoring Schiff base intermediates .

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